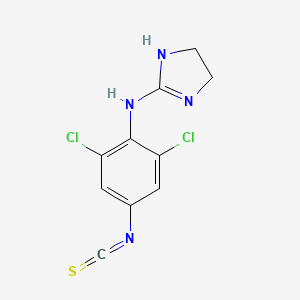

Clonidine 4-isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clonidine 4-isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C10H8Cl2N4S and its molecular weight is 287.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neurological Disorders

Clonidine 4-isothiocyanate has been studied for its neuroprotective effects, particularly in conditions such as attention-deficit hyperactivity disorder (ADHD) and Tourette syndrome. Research indicates that clonidine can enhance neurotransmitter regulation and improve symptoms associated with these disorders.

- Case Study : A clinical trial involving children with ADHD showed significant improvement in hyperactivity and impulsivity when treated with clonidine extended-release formulations. The average maximum daily dose was around 470 micrograms, leading to marked behavioral improvements without significant side effects .

2. Pain Management

Clonidine is frequently used as an adjunct therapy for managing severe pain, particularly in cancer patients. This compound's mechanism involves central nervous system modulation, which can reduce pain transmission effectively.

- Case Study : In a study of patients suffering from severe cancer pain, the addition of clonidine to opioid therapy resulted in enhanced analgesia and reduced opioid requirements .

3. Cardiovascular Effects

As an alpha-2 adrenergic agonist, this compound plays a role in lowering blood pressure and managing cardiovascular conditions.

- Research Findings : Clonidine's ability to decrease sympathetic outflow from the central nervous system has been documented extensively. Studies have shown that it effectively reduces blood pressure in hypertensive patients, with a therapeutic window between 0.1 mg and 2.4 mg daily .

Summary of Therapeutic Uses

| Application | Description | Evidence Level |

|---|---|---|

| Neurological Disorders | Treatment of ADHD and Tourette syndrome | High |

| Pain Management | Adjunct therapy for severe cancer-related pain | High |

| Cardiovascular Effects | Management of hypertension | High |

Dosing Information

| Condition | Recommended Dose Range | Notes |

|---|---|---|

| ADHD | 100 - 800 micrograms/day | Titration recommended |

| Severe Cancer Pain | 300 micrograms every eight hours | Used with opioids |

| Hypertension | 0.1 - 2.4 mg daily | Monitor blood pressure |

Case Studies

1. Pediatric ADHD Treatment

A notable case involved a four-year-old boy diagnosed with ADHD who exhibited significant behavioral issues. Following a regimen of clonidine starting at 25 micrograms per day, the dosage was gradually increased to three times daily. Improvements were observed in hyperactivity, impulsivity, and overall behavior within weeks .

2. Cancer Pain Management

In a clinical setting, clonidine was administered to patients with refractory cancer pain not adequately controlled by opioids alone. The introduction of clonidine allowed for a reduction in opioid dosages while maintaining effective pain control .

Analyse Des Réactions Chimiques

Reactivity with Ethylenediamine

The isothiocyanate reacts stoichiometrically with ethylenediamine to form a thiourea-ethylenediamine solvate complex:

Reaction :

2,6-Dichloro-4-nitrophenyl-isothiocyanate + 2 Ethylenediamine →

1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea·Ethylenediamine Complex

Key Observations :

-

Stoichiometry : A 2:1 molar ratio of ethylenediamine to isothiocyanate is critical for complete conversion .

-

Conditions :

-

Solvent: Aliphatic/aromatic hydrocarbons (e.g., toluene)

-

Temperature: ≤25°C

-

Cyclization to Nitroclonidine

The thiourea complex undergoes thermal cyclization to form nitroclonidine:

Reaction :

1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea·Ethylenediamine Complex → Nitroclonidine + Ethylenediamine

Conditions :

-

Solvent: Ethyl acetate, acetonitrile, or alcohols

-

Temperature: 75–130°C (reflux)

-

Base Requirement:

Table 1: Alternative Cyclization Methods

| Base Used | Solvent | Temperature | Yield Efficiency |

|---|---|---|---|

| Sodium hydroxide | Water/Toluene | 100°C | High |

| Diaminoalkanes | Ethyl acetate | 80°C | Moderate |

| Metal carbonates | Acetonitrile | 90°C | Variable |

Reduction to 4-Aminoclonidine

Nitroclonidine is reduced to 4-aminoclonidine dihydrochloride:

Reaction :

Nitroclonidine + H₂ (Raney Ni catalyst) → 4-Aminoclonidine Dihydrochloride

Conditions :

-

Solvent: Methanol or ethanol

-

Catalyst: Raney nickel

-

Post-Treatment: HCl addition to precipitate dihydrochloride .

Alternative Reductions :

-

Iron/acid or stannous chloride (lower yields reported).

Final Conversion to Clonidine Monohydrochloride

The dihydrochloride is neutralized and recrystallized:

Reaction :

4-Aminoclonidine Dihydrochloride → Clonidine Monohydrochloride

Conditions :

-

Neutralization: Sodium hydroxide or ammonium hydroxide

Table 2: Critical Reaction Variables

| Step | Optimal pH | Solvent Polarity | Catalytic Agent |

|---|---|---|---|

| Isothiocyanate Formation | Neutral | Low (toluene) | DMF |

| Cyclization | Alkaline | Moderate | NaOH |

| Reduction | Acidic | High (alcohols) | Raney Ni |

Stability and Side Reactions

Propriétés

Numéro CAS |

81913-29-3 |

|---|---|

Formule moléculaire |

C10H8Cl2N4S |

Poids moléculaire |

287.17 g/mol |

Nom IUPAC |

N-(2,6-dichloro-4-isothiocyanatophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H8Cl2N4S/c11-7-3-6(15-5-17)4-8(12)9(7)16-10-13-1-2-14-10/h3-4H,1-2H2,(H2,13,14,16) |

Clé InChI |

KLZSOMBZDISYIO-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N=C=S)Cl |

SMILES canonique |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N=C=S)Cl |

Key on ui other cas no. |

81913-29-3 |

Synonymes |

4-isothiocyanato clonidine clonidine 4-isothiocyanate clonidine para-isothiocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.